molecular formula C21H14N4O3S2 B3939912 N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide

Cat. No. B3939912
M. Wt: 434.5 g/mol
InChI Key: PKTOJSFAVPLIJI-UHFFFAOYSA-N
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Description

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide (abbreviated as NCT-1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of thioamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide involves its ability to bind to the active site of target enzymes and inhibit their activity. It forms a covalent bond with the thiol group of the cysteine residue in the active site, thereby blocking the catalytic function of the enzyme. This mechanism of action has been confirmed by various biochemical and biophysical studies, including X-ray crystallography and mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of MMPs and cathepsins, which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of tissue remodeling and the suppression of cancer cell invasion and metastasis. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified to high purity. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, careful optimization of experimental conditions and dosage is necessary to ensure its safety and efficacy.

Future Directions

There are several future directions for research on N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide. One area of interest is the development of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of this compound in various diseases, such as cancer, inflammation, and fibrosis. Additionally, the elucidation of the molecular mechanisms underlying the biological effects of this compound will provide valuable insights into the regulation of enzyme activity and the modulation of cellular signaling pathways.

Scientific Research Applications

N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including matrix metalloproteinases (MMPs), cathepsins, and cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, such as tissue remodeling, inflammation, and cancer progression. Therefore, this compound has been investigated for its potential therapeutic applications in these areas.

properties

IUPAC Name

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S2/c26-19(17-10-4-6-13-5-1-2-9-16(13)17)23-20(29)24-21-22-18(12-30-21)14-7-3-8-15(11-14)25(27)28/h1-12H,(H2,22,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTOJSFAVPLIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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